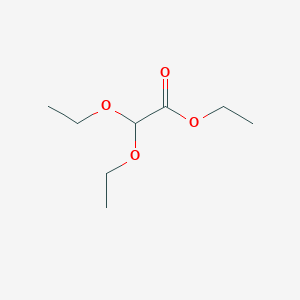
乙酰乙酸二乙酯
描述
Ethyl diethoxyacetate is an organic compound with the molecular formula C8H16O4This compound is a colorless to almost colorless liquid with a molecular weight of 176.21 g/mol . It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
科学研究应用
Ethyl diethoxyacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and fatty acid analogs.
Biology: It serves as a precursor in the preparation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
Target of Action
Ethyl diethoxyacetate is a biochemical reagent used in various chemical reactions . . It’s often used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds .
Mode of Action
It’s known that the lithium derivative of ethyl diethoxyacetate acts as a nucleophile, making it useful in the synthesis of heterocyclic compounds . This suggests that ethyl diethoxyacetate may interact with electrophilic targets during these reactions.
Biochemical Pathways
Ethyl diethoxyacetate is involved in the synthesis of a fatty acid analog containing DTS, 12,13-dioxotetradecanoic acid di (N-methyl-thiosemicarbazone) (FA-DTS)
Result of Action
It’s known to be used in the preparation of a fatty acid analog containing dts, 12,13-dioxotetradecanoic acid di (n-methyl-thiosemicarbazone) (fa-dts) .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl diethoxyacetate can be synthesized through the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification of the intermediate diethoxyacetic acid . The detailed procedure involves:
- Preparing sodium ethoxide by adding sodium to absolute ethanol.
- Adding dichloroacetic acid to the sodium ethoxide solution, causing the formation of sodium chloride and a yellow-orange solution.
- Refluxing the mixture for several hours.
- Cooling the mixture and adding hydrogen chloride in ethanol.
- Neutralizing the excess acid with sodium ethoxide solution.
- Filtering and distilling the product under reduced pressure to obtain ethyl diethoxyacetate.
Industrial Production Methods: Industrial production of ethyl diethoxyacetate typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous reactors and advanced distillation techniques ensures efficient production.
化学反应分析
Types of Reactions: Ethyl diethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethoxyacetic acid, while reduction could produce ethyl diethoxyethanol.
相似化合物的比较
Methyl dimethoxyacetate: Similar in structure but with methoxy groups instead of ethoxy groups.
Ethyl glycolate: Contains a glycolate moiety instead of diethoxy groups.
Ethyl 2,2-diethoxypropionate: Similar structure with an additional methyl group.
Uniqueness: Ethyl diethoxyacetate is unique due to its specific combination of ethoxy groups and ester functionality, which imparts distinct reactivity and applications compared to its analogs.
属性
IUPAC Name |
ethyl 2,2-diethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLBIKIQSCTANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064101 | |
| Record name | Acetic acid, diethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-82-3 | |
| Record name | Ethyl diethoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, diethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl diethoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic applications of Ethyl diethoxyacetate?
A1: Ethyl diethoxyacetate serves as a valuable building block for synthesizing various compounds.
- α-Ketoacetals: It reacts readily with Grignard reagents to yield α-ketoacetal derivatives in good yields [].
- Heterocycles: It can be utilized in multi-step syntheses of complex heterocyclic systems. For example, it acts as a precursor in the synthesis of a novel tetracyclic isoxazole through a series of reactions including condensation, alkylation, deprotection, oxime formation, and intramolecular nitrile oxide cycloaddition [].
- α-Oxocarboxyclic Esters: Ethyl 1,3-dithiane-2-carboxylate, synthesized from ethyl diethoxyacetate, is a useful reagent for preparing α-oxocarboxyclic esters [].
Q2: Can you provide an example of Ethyl diethoxyacetate's use in natural product synthesis?
A: Ethyl diethoxyacetate plays a crucial role in synthesizing tetrahydroisoquinoline antitumor natural products like renieramycin G and cribrostatin 4. This involves a Pictet-Spengler-type cyclization reaction with N-methyl-3-arylmethylpiperazine-2,5-dione, showcasing its utility in complex molecule construction [].
Q3: Has Ethyl diethoxyacetate been used in photochemical reactions?
A: Yes, studies show that Ethyl diethoxyacetate can be generated from the photolysis product of N,N′-dibromo-2,5-piperazinedione upon alcoholysis. This reaction highlights the compound's involvement in photochemical transformations and subsequent reactions with nucleophiles [].
Q4: What is the role of Ethyl diethoxyacetate in synthesizing substituted pyrimidines?
A: Ethyl diethoxyacetate is a key starting material for creating 6-substituted pyrimidines. Its condensation with isopropyl 6-phenylhexanoate followed by reaction with guanidine results in a pyrimidine derivative, which can be further modified to yield pyrimidines with functionalized side chains [].
Q5: Are there any historical studies exploring the electrochemical behavior of Ethyl diethoxyacetate derivatives?
A: Yes, early research investigated the electrolysis of potassium ethyl diethoxyacetate. This study identified various products, including ethyl diethoxyacetate itself, the alcoholate of ethyl glyoxylate, ethyl diethoxysuccinate, and smaller molecules like ethyl alcohol, oxalic acid, formaldehyde, and acetaldehyde []. This research provides insights into the reactivity of the compound under electrochemical conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)





![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)






![[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate](/img/structure/B20165.png)
